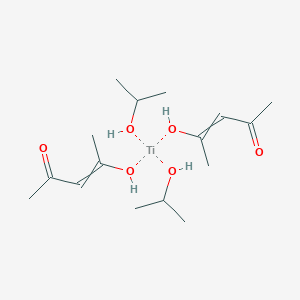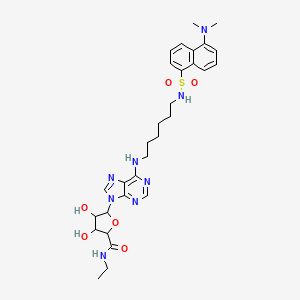
N6-Dansylhexyl-5'-ethylcarboxamidoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is widely used in biochemical and pharmacological research due to its ability to bind to adenosine receptors and its fluorescent properties, which allow for easy detection and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-NECA involves the reaction of N-ethylcarboxamidoadenosine (NECA) with dansyl chloride. The reaction typically occurs in a basic medium, such as sodium carbonate buffer, at room temperature. The free amino groups of NECA react with dansyl chloride, yielding the dansylated product .
Industrial Production Methods
While specific industrial production methods for Dansyl-NECA are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes purification steps such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-NECA primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in fluorescence-based reactions, where its fluorescent properties are utilized for detection and analysis .
Common Reagents and Conditions
Reagents: Dansyl chloride, sodium carbonate buffer, NECA.
Conditions: Room temperature, basic medium.
Major Products
The major product of the reaction between NECA and dansyl chloride is Dansyl-NECA, which exhibits strong fluorescence properties .
Wissenschaftliche Forschungsanwendungen
Dansyl-NECA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and binding affinities.
Biology: Employed in the detection of adenosine receptors in various biological samples.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug discovery.
Industry: Utilized in the development of fluorescent sensors and diagnostic tools.
Wirkmechanismus
Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically acting as an antagonist. This binding inhibits the normal action of adenosine, which can affect various physiological processes. The fluorescent properties of Dansyl-NECA allow researchers to track its binding and interactions with receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethylcarboxamidoadenosine (NECA): The parent compound of Dansyl-NECA, used as an adenosine receptor agonist.
Dansyl chloride: A reagent used for labeling amino groups in various compounds.
Fluorescent adenosine receptor ligands: Other compounds that bind to adenosine receptors and exhibit fluorescence.
Uniqueness
Dansyl-NECA is unique due to its dual functionality as both an adenosine receptor antagonist and a fluorescent probe. This combination allows for detailed studies of receptor interactions and molecular dynamics, making it a valuable tool in both basic and applied research .
Eigenschaften
IUPAC Name |
5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDPJPUVKHWZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
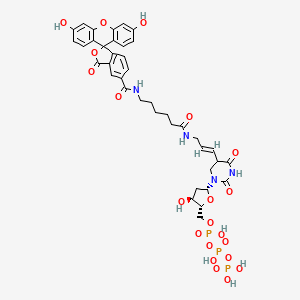
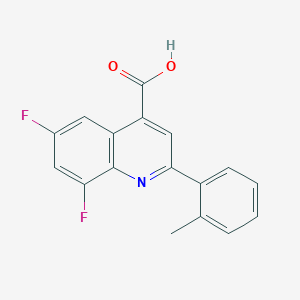
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)
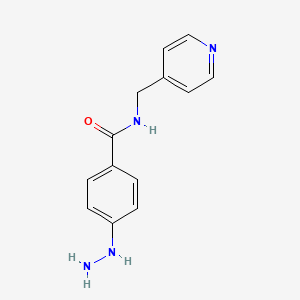
![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)
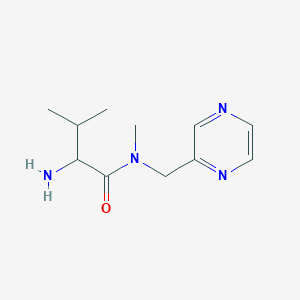
![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)
![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
